molecular formula C10H7N5O2 B11798789 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11798789
M. Wt: 229.19 g/mol
InChI Key: ZJHICPBBUNPIDH-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with an imidazole ring. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of aminopyrazole with a suitable carbonyl compound, followed by further functionalization to introduce the imidazole ring. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylimidazole-4-carboxylic acid

InChI

InChI=1S/C10H7N5O2/c16-10(17)7-5-14(6-12-7)9-8-1-2-13-15(8)4-3-11-9/h1-6H,(H,16,17)

InChI Key

ZJHICPBBUNPIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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